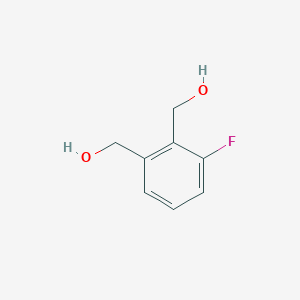

(3-Fluoro-1,2-phenylene)dimethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXMLIVNXZKEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593415 | |

| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160485-42-7 | |

| Record name | (3-Fluoro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 1,2 Phenylene Dimethanol and Its Congeners

Reduction Strategies from Aromatic Precursors

A common and direct route to (3-Fluoro-1,2-phenylene)dimethanol involves the reduction of fluorinated aromatic compounds where the carboxylic acid or related functional groups are already in the desired positions.

Reduction of Fluorinated Phthalic Acid and Isobenzofuranone Derivatives

The reduction of dicarboxylic acids, anhydrides, and lactones (isobenzofuranones) is a well-established method for the synthesis of 1,2-benzenedimethanols. In the context of producing the fluorinated analogue, this involves starting with 3-fluorophthalic acid or its corresponding anhydride (B1165640).

Historically, strong reducing agents like lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) have been employed for the reduction of phthalic acid and its derivatives. For instance, 3-methoxyphthalic acid has been successfully reduced to (3-methoxy-1,2-phenylene)dimethanol (B3058555) using LiAlH₄ in anhydrous ether. This approach is generally applicable to fluorinated analogues. Processes for preparing 1,2-benzenedimethanol (B1213519) compounds from the corresponding phthalic acid, anhydride, or phthalide (B148349) using strong reductants are known. google.com

More recently, safer and more selective reducing systems have been developed. For example, titanium(IV) chloride-catalyzed reduction of carboxylic acids with ammonia-borane offers a milder alternative to traditional hydride reagents. organic-chemistry.org This method has been shown to be effective for a range of aromatic and aliphatic carboxylic acids. organic-chemistry.org

The starting material, 3-fluorophthalic acid, is commercially available and can be characterized by its melting point of 158-161 °C. sigmaaldrich.com Its anhydride, 3-fluorophthalic anhydride, is also available and serves as a key precursor in various synthetic applications, including the synthesis of Cereblon (CRBN) ligands for proteolysis-targeting chimeras (PROTACs). sigmaaldrich.comacs.org

Table 1: Reduction of Phthalic Acid Derivatives

| Starting Material | Reducing Agent | Product | Reference |

| 3-Methoxyphthalic acid | Lithium aluminum hydride | (3-Methoxy-1,2-phenylene)dimethanol | |

| Phthalic acid/anhydride | Lithium aluminum hydride, borane, or sodium borohydride | 1,2-Benzenedimethanol | google.com |

| Carboxylic acids | Ammonia-borane/TiCl₄ | Alcohols | organic-chemistry.org |

Base-Promoted Reduction with Silane (B1218182)

Base-catalyzed hydrosilylation has emerged as a powerful and chemoselective method for the reduction of carbonyl compounds, including esters and lactones. nih.gov Simple bases like potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH) can catalyze the reduction of esters to alcohols using polymethylhydrosiloxane (B1170920) (PMHS) as an inexpensive and readily available silane source. nih.gov Mechanistic studies suggest that the active reducing agents are silicate (B1173343) species formed from the reaction of the base with the silane. nih.gov

This methodology is highly tolerant of various functional groups, including double and triple bonds, as well as nitro and cyano groups, which makes it attractive for the synthesis of complex molecules. nih.gov The reduction of esters to alcohols can also be achieved with other silane-based systems, such as diphenylsilane (B1312307) with rhodium catalysis or triethoxysilane. gelest.com Fluoride ions are also effective catalysts for the hydrosilylation of aldehydes and ketones. msu.eduwikipedia.org

Manganese(I) catalyzed hydrosilylation of carboxylic acids using phenylsilane (B129415) (PhSiH₃) provides another mild route to alcohols. acs.org This reaction proceeds via the initial formation of a silyl (B83357) ester, which is then reduced to the corresponding alcohol. acs.org The process is notable for its low catalyst loading and the use of a minimal amount of the silane reducing agent. acs.org

Advanced Fluorination Approaches to Benzylic Alcohols

An alternative strategy for synthesizing fluorinated benzylic alcohols involves the direct introduction of fluorine at the benzylic position of a pre-existing alcohol. This is typically achieved through C(sp³)–H fluorination, a rapidly developing field in organic synthesis. These methods can be broadly classified as electrophilic, radical, or electrochemical.

Electrophilic Fluorination Protocols for C(sp³)–H Bonds

Electrophilic fluorination of benzylic C–H bonds generally requires the presence of an adjacent electron-withdrawing group to increase the acidity of the benzylic proton, facilitating deprotonation by a strong base to form a benzylic anion. beilstein-journals.org This anion then reacts with an electrophilic fluorine source, such as Selectfluor®. beilstein-journals.org While effective for certain substrates, this approach can be limited by the requirement for strong bases and specific substrate classes. beilstein-journals.org Palladium-catalyzed methods have also been developed, proceeding through a metal insertion into the C–H bond followed by reductive elimination to form the C–F bond. beilstein-journals.org

Radical Fluorination Methodologies for Benzylic Positions

Radical fluorination offers a powerful alternative for the direct fluorination of benzylic C–H bonds, often under milder conditions than electrophilic methods. beilstein-journals.org These reactions typically involve the generation of a benzylic radical through hydrogen atom transfer (HAT) from the benzylic C–H bond to a reactive radical species. beilstein-journals.org The resulting benzylic radical is then trapped by a fluorine atom transfer (FAT) agent to yield the benzyl (B1604629) fluoride. beilstein-journals.org

A variety of methods have been developed to initiate this process. researchgate.net Metal-free approaches often utilize N-oxyl radicals, generated from precursors like N,N-dihydroxypyromellitimide (NDHPI), as HAT reagents in combination with Selectfluor® as the FAT agent. beilstein-journals.org Photocatalysis provides another avenue, where a photoexcited catalyst, such as 9-fluorenone (B1672902), initiates the HAT process. beilstein-journals.org

Recent studies have shown that a charge-transfer complex between Selectfluor® and 4-(dimethylamino)pyridine (DMAP) can generate the Selectfluor® radical dication (TEDA²⁺•), which acts as a radical chain carrier to facilitate HAT and subsequent fluorination. acs.orgresearchgate.net Interestingly, the solvent can play a critical role in the reaction outcome, switching between direct C–H fluorination and decarboxylative fluorination for substrates like phenylacetic acids. acs.org N-Fluorobenzenesulfonimide (NFSI) has also been identified as a reagent capable of propagating the radical fluorination of benzylic C–H bonds, either through decatungstate photocatalysis or initiation with AIBN. rsc.org

Table 2: Radical Fluorination of Benzylic C–H Bonds

| Initiation Method | HAT Reagent/Catalyst | FAT Reagent | Key Features | References |

| Metal-free | N-oxyl radicals (from NDHPI) | Selectfluor® | Catalytic generation of HAT reagent. | beilstein-journals.org |

| Photocatalysis | Photoexcited 9-fluorenone | Selectfluor® | Visible-light mediated. | beilstein-journals.org |

| Charge-Transfer Complex | Selectfluor®/DMAP | Selectfluor® | Generates TEDA²⁺• as a radical chain carrier. | acs.orgresearchgate.net |

| Photocatalysis/Thermal | Decatungstate/AIBN | NFSI | Provides differing selectivities. | rsc.org |

Electrochemical Benzylic C(sp³)–H Fluorination

Electrochemical methods provide a powerful tool for the selective functionalization of C–H bonds. In the context of benzylic fluorination, electrochemical oxidation can generate benzylic cations from benzylic C(sp³)–H bonds through a sequential electron-transfer and proton-transfer mechanism. beilstein-journals.orgrsc.org These benzylic cations can then be trapped by a nucleophilic fluorine source, such as HF·amine reagents, to afford the desired benzyl fluoride. beilstein-journals.org

This approach has been successfully applied to the fluorination of various benzylic substrates, including those with primary C–H bonds, which are typically more challenging to functionalize. beilstein-journals.orgrsc.org The use of pulsed current electrolysis has been shown to enhance the yield and selectivity of these reactions by improving mass transport and minimizing over-oxidation. rsc.org While this method is highly effective for introducing fluorine, it is important to note that for electron-poor toluene (B28343) derivatives, ring fluorination can be a competing side reaction. beilstein-journals.org The scalability of electrochemical C–H functionalization has been demonstrated through the use of flow electrochemistry. acs.org

Ring-Opening Fluorination Strategies for Cyclic Alcohol Systems

Ring-opening fluorination of cyclic precursors represents a powerful strategy for the synthesis of complex fluorinated molecules that may be challenging to access through conventional methods. sigmaaldrich.com This approach allows for the simultaneous introduction of a fluorine atom and the cleavage of a cyclic system to generate a linear chain with specific functional groups. While a direct ring-opening synthesis leading to this compound is not prominently described, analogous reactions on various cyclic systems provide a conceptual framework for potential synthetic routes.

For instance, the ring-opening of cyclic ethers, such as tetrahydrofuran (B95107) and 3,3-dimethyloxetane, can be achieved using Grignard reagents like allyl- and benzylmagnesium halides at elevated temperatures, yielding alcohols with a newly formed carbon-carbon bond. dtu.dk Similarly, rhodium-catalyzed ring-opening coupling of cyclic vinyl ethers with organometallic reagents has been reported to produce homoallylic alcohols. rsc.org These methodologies, although not directly yielding the target compound, illustrate the principle of C-O bond cleavage in cyclic ethers to generate functionalized acyclic alcohols.

A more relevant conceptual approach involves the ring-opening of strained cyclic systems initiated by fluorinating agents. The reaction of cyclic β-amino alcohols with diethylaminosulfur trifluoride (DAST), for example, can induce a ring expansion to produce cyclic β-fluoro amines. While this is a ring expansion rather than a cleavage to a linear diol, it demonstrates the use of a fluorinating agent to trigger skeletal rearrangement.

The application of these principles to a hypothetical cyclic precursor for this compound, such as a fluoro-substituted phthalan (B41614) (1,3-dihydroisobenzofuran), could be envisioned. A nucleophilic ring-opening of such a precursor could potentially lead to the desired 1,2-disubstituted benzene (B151609) ring with one hydroxymethyl group and a second functional group that could be converted to a hydroxyl.

Table 1: Examples of Ring-Opening Reactions of Cyclic Ethers

| Cyclic Ether | Reagent | Product Type | Reference |

| Tetrahydrofuran | Allylmagnesium bromide | Alkenol | dtu.dk |

| 3,3-Dimethyloxetane | Benzylmagnesium chloride | Aryl alcohol | dtu.dk |

| 2,3-Dihydrofuran | Organoboron reagent (Rh-catalyzed) | Homoallylic alcohol | rsc.org |

Catalytic Approaches in Dimethanol Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of complex organic molecules, including aromatic diols. These approaches often involve transition metals or photocatalysts to facilitate reactions under milder conditions and with higher atom economy compared to stoichiometric reagents.

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. For the synthesis of benzylic diols, several strategies can be envisaged. A primary route to this compound involves the reduction of 3-fluorophthalic acid or its derivatives. A documented example for a related compound is the reduction of 3-methoxyphthalic acid with lithium aluminum hydride in refluxing tetrahydrofuran, which affords (3-methoxy-1,2-phenylene)dimethanol in good yield. sigmaaldrich.com It is highly probable that a similar reduction of the commercially available 3-fluorophthalic acid or 3-fluorophthalic anhydride would yield this compound. tcichemicals.comsigmaaldrich.comnih.govnih.gov

Beyond reduction, transition metal-catalyzed C-H oxidation presents a direct approach to introduce hydroxyl groups. For instance, the oxidation of benzylic C-H bonds to alcohols can be achieved using various catalytic systems. sigmaaldrich.com While direct dihydroxylation of an unfunctionalized fluoro-o-xylene is challenging, stepwise oxidation could be a possibility. Furthermore, chromium-catalyzed methods have been developed for the synthesis of cyclic homoallylic 1,2-diols from aldehydes and cyclic silyl enol ethers, showcasing the potential of transition metals in forming diol motifs. nih.gov Gold-catalyzed synthesis of 1,1'-binaphthalene-2,3'-diols from benzyl alkynones provides another example of transition metal-mediated diol formation. nih.gov

Photocatalytic Methods for Benzylic Fluorination

Photocatalysis has emerged as a powerful tool for C-H functionalization, including the direct introduction of fluorine at benzylic positions. These methods often utilize visible light to activate a photocatalyst, which then initiates a radical-based fluorination cascade. This approach is particularly attractive for late-stage fluorination of complex molecules.

Several systems have been developed for the direct photocatalytic fluorination of benzylic C-H bonds using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rasayanjournal.co.instenutz.euyoutube.com These reactions can be catalyzed by decatungstate photocatalysts or initiated by AIBN. rasayanjournal.co.inyoutube.com The choice of initiator can even influence the selectivity in substrates with multiple benzylic C-H bonds. youtube.com Other photocatalytic systems employ organic dyes like 9-fluorenone or acridinium (B8443388) salts under visible light irradiation in the presence of an electrophilic fluorine source such as Selectfluor. rsc.orgacs.org These methods demonstrate broad functional group tolerance and can be applied to primary, secondary, and tertiary benzylic positions. rsc.org While these methods are designed for benzylic C-H fluorination, they highlight the potential of photocatalysis in C-F bond formation, a key step in the synthesis of fluorinated aromatic compounds.

Copper N-Heterocyclic Carbene Catalysis

Copper N-heterocyclic carbene (Cu-NHC) complexes have gained significant attention as versatile and efficient catalysts in a wide range of organic transformations. nih.govnih.gov Their applications include cross-coupling reactions, hydrosilylation, and carboxylation. In the context of synthesizing this compound, Cu-NHC catalysts could be employed in several potential steps.

For instance, Cu-NHC complexes are effective catalysts for the hydrosilylation of carbonyl compounds, which could be a method to reduce a diformyl or diketo precursor to the corresponding diol. rsc.org They have also been utilized in C-O cross-coupling reactions, which could be a strategy to introduce the hydroxyl groups. nih.gov Furthermore, Cu-NHC catalysts have been shown to facilitate the carboxylation of terminal alkynes with CO2, a reaction that could be part of a synthetic route to a phthalic acid precursor. rsc.org The ease of preparation and handling of many Cu-NHC complexes makes them attractive for various synthetic applications. fu-berlin.de

Table 2: Applications of Copper N-Heterocyclic Carbene (Cu-NHC) Catalysis in Relevant Transformations

| Reaction Type | Substrate | Product | Catalyst System | Reference |

| Hydrosilylation | Ketones/Aldehydes | Alcohols | Cu-NHC complexes | rsc.org |

| C-O Cross-Coupling | Aryl halides, Alcohols | Aryl ethers | Pincer Cu-NHC complexes | nih.gov |

| Carboxylation | Terminal alkynes | Propiolic acids | Cu-NHC/CO2 | rsc.org |

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has become a valuable technique in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. sigmaaldrich.comfu-berlin.de The homogeneous and rapid heating provided by microwave irradiation can accelerate a wide variety of reactions.

In the context of synthesizing fluorinated aromatic compounds, microwave irradiation has been successfully employed. For example, the synthesis of fluorinated coumarino sulfonamides was achieved with shorter reaction times and higher yields under microwave conditions compared to conventional heating. Microwave-assisted hydroboration-oxidation of alkenes using N,N-dimethylaniline-borane offers a rapid and efficient method for the synthesis of alcohols, a transformation relevant to the formation of the diol functionality. youtube.com The synthesis of various fluorinated heterocycles has also been expedited through microwave-assisted protocols. fu-berlin.de These examples suggest that key steps in the synthesis of this compound, such as the reduction of a dicarboxylic acid or the functionalization of the aromatic ring, could potentially be optimized using microwave technology to enhance efficiency.

Considerations for Scalable Synthesis

The transition of a synthetic route from a laboratory scale to a larger, industrial scale introduces a new set of challenges and considerations. Safety, cost-effectiveness, and the environmental impact of the process become paramount. For the synthesis of this compound, a scalable route would ideally involve readily available and inexpensive starting materials, a minimal number of synthetic steps, and the use of safe and easily handled reagents.

The reduction of 3-fluorophthalic acid or its anhydride with a suitable reducing agent is a potentially scalable route, as the starting materials are commercially available. tcichemicals.comsigmaaldrich.comnih.govnih.gov However, the use of highly reactive reducing agents like lithium aluminum hydride on a large scale requires specialized equipment and stringent safety precautions. Alternative, safer reducing agents or catalytic hydrogenation could be explored for improved scalability.

Continuous flow chemistry offers a modern solution to many of the challenges associated with scaling up chemical reactions. By performing reactions in a continuous stream through a reactor, issues of heat transfer, mixing, and the accumulation of hazardous intermediates can be effectively managed. For instance, the synthesis of benzotriazoles via the [3+2] cycloaddition of azides and arynes has been successfully demonstrated in a flow system, which minimizes the thermal strain on hazardous azides and improves the safety profile of the process. The development of a flow-based process for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability.

Chemical Transformations and Reactivity Profiles of 3 Fluoro 1,2 Phenylene Dimethanol Analogues

Regioselective Oxidation Reactions of Hydroxyl Groups

The selective oxidation of the primary hydroxyl groups in (3-Fluoro-1,2-phenylene)dimethanol analogues is a key transformation, enabling access to valuable aldehyde and carboxylic acid derivatives. The regioselectivity of these reactions is crucial, particularly when seeking to oxidize only one of the two hydroxyl groups or to avoid over-oxidation.

The oxidation of benzylic alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this selectively, avoiding the use of hazardous heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC). gordon.edu

Modern approaches often employ catalytic systems that are more environmentally benign. For instance, a metal-free photochemical method using Eosin Y as a photocatalyst and molecular oxygen (O2) as the oxidant can efficiently oxidize primary benzyl (B1604629) alcohols to aldehydes under mild conditions with blue LED irradiation. organic-chemistry.org This method shows good functional group tolerance and chemoselectivity, favoring the oxidation of benzylic alcohols over aliphatic ones. organic-chemistry.org Another green alternative involves a catalyst formed from sodium molybdate (B1676688) activated by aqueous hydrogen peroxide, which also serves as the solvent. gordon.edu

For the selective oxidation of benzylic alcohols, a system using manganese(III) acetate (B1210297) in conjunction with catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be effective. nih.gov This method is particularly useful for electron-rich benzylic alcohols. nih.gov Furthermore, a metal-free approach utilizing 1-hydroxycyclohexyl phenyl ketone as an oxidant facilitates the chemoselective oxidation of primary alcohols and aldehydes to carboxylic acids via a hydrogen atom transfer mechanism. organic-chemistry.org This method is notable for its tolerance of sensitive functional groups like secondary alcohols. organic-chemistry.org

The direct conversion of primary alcohols to carboxylic acids can also be achieved. Silver N-heterocyclic carbene (NHC) complexes have been developed as catalysts for the selective aerobic oxidation of alcohols to either aldehydes or carboxylic acids, depending on the reaction conditions. nih.gov The presence of a base like benzyltrimethylammonium (B79724) hydroxide (B78521) (BnMe3NOH) or potassium hydroxide (KOH) under an atmosphere of dry air can direct the selectivity of the reaction. nih.gov

Interactive Data Table: Selective Oxidation Methods for Benzylic Alcohols

| Oxidant/Catalyst System | Product(s) | Key Features |

| Eosin Y / O₂ / Blue LED | Aldehydes | Metal-free, photochemical, mild conditions. organic-chemistry.org |

| Sodium molybdate / H₂O₂ | Aldehydes | Environmentally safer than PCC, uses H₂O₂ as solvent. gordon.edu |

| Mn(OAc)₃ / cat. DDQ | Aldehydes/Ketones | Effective for electron-rich benzylic alcohols. nih.gov |

| 1-Hydroxycyclohexyl phenyl ketone | Carboxylic Acids | Metal-free, hydrogen atom transfer mechanism. organic-chemistry.org |

| Ag-NHC / Base / Air | Aldehydes or Carboxylic Acids | Selectivity is tunable by the choice of base. nih.gov |

Aerobic flow oxidation systems offer significant advantages in terms of safety, efficiency, and scalability for the oxidation of alcohols. vapourtec.comrsc.org Continuous flow technology minimizes the risks associated with hazardous reagents and exothermic reactions by maintaining a small reaction volume at any given time. vapourtec.com

Palladium-based catalysts have been extensively studied for the aerobic oxidation of benzylic alcohols in flow systems. For example, a polymer-supported palladium catalyst has been used for the conversion of benzylic alcohols to aldehydes in water under air. researchgate.net Similarly, palladium catalysts supported on carbon nitride-ceria composites have shown high activity for the solvent-free aerobic oxidation of benzyl alcohol. rsc.org Gold-palladium catalysts have also been employed in catalytic membrane reactors for the continuous oxidation of benzyl alcohol. ucl.ac.uk

Ruthenium catalysts, such as Ru/Al₂O₃, have been utilized in flat membrane microchannel reactors for the continuous flow aerobic oxidation of benzyl alcohol. ucl.ac.uk Furthermore, photochemical and electrochemical oxidations are also amenable to flow conditions, often resulting in improved yields compared to batch processes due to better control over reaction parameters. vapourtec.com For instance, photochemical oxidation can be performed by dissolving oxygen under pressure to create a homogeneous reaction mixture for irradiation. vapourtec.com

Interactive Data Table: Catalysts in Aerobic Flow Oxidation of Benzyl Alcohol

| Catalyst | Support/System | Key Features |

| Palladium | Polymer | Nanoparticle formation under reaction conditions, high selectivity. researchgate.net |

| Palladium | Carbon Nitride/CeO₂ | High activity under solvent-free conditions. rsc.org |

| Gold-Palladium | Membrane Reactor | Continuous flow process. ucl.ac.uk |

| Ruthenium | Al₂O₃ in Membrane Reactor | Continuous flow process. ucl.ac.uk |

Reactions Involving Substitution of Aromatic Fluorine

The fluorine atom on the aromatic ring of this compound analogues can undergo nucleophilic aromatic substitution (SNAr). Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org In the context of SNAr, fluorine can be a surprisingly good leaving group, often better than other halogens, because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

The reactivity of the aromatic fluorine is significantly influenced by the electronic nature of other substituents on the ring. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.net This substitution is facilitated by the strong electron-withdrawing nature of the nitro and pentafluorosulfanyl groups. beilstein-journals.orgresearchgate.net

In compounds lacking such strong activating groups, the substitution of fluorine is more challenging. However, the reaction can still proceed, particularly with potent nucleophiles and under forcing conditions. The development of flow electrochemistry has provided safer and more scalable methods for fluorination and for reactions involving fluorinated compounds, which can sometimes be applied to substitution reactions as well. nih.gov

Derivatization of Primary Alcohol Moieties

The two primary hydroxyl groups of this compound are versatile handles for a wide range of derivatization reactions, including the formation of ethers and esters, and participation in cyclization reactions to construct heterocyclic systems.

The conversion of the primary alcohol groups to ethers and esters is a common strategy for protecting these groups or for introducing new functionalities. Benzyl ethers are particularly useful as protecting groups due to their stability and ease of removal. acs.org A convenient method for benzylation involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ. beilstein-journals.orgnih.gov This reagent allows for the formation of benzyl ethers under neutral conditions, which is advantageous for substrates with sensitive functional groups. beilstein-journals.orgnih.gov

The direct oxidative esterification of benzylic alcohols with other alcohols represents an efficient route to esters. A heterogeneous cobalt-based catalyst (Co-N-Si/AC) has been shown to effectively catalyze the aerobic oxidation of benzylic alcohols to esters under mild conditions, using molecular oxygen as the oxidant. mdpi.com This process is proposed to proceed through the initial oxidation of the benzylic alcohol to an aldehyde, which then reacts with another alcohol to form a hemiacetal intermediate that is further oxidized to the ester. mdpi.com

The di-hydroxyl functionality of this compound and its analogues provides a valuable scaffold for the synthesis of various heterocyclic frameworks through cyclization reactions. These reactions often involve the initial conversion of the hydroxyl groups into more reactive species or reaction with a bifunctional reagent that can bridge the two hydroxyl groups.

For example, bis-chalcones, which can be conceptually related to oxidized derivatives of dimethanol analogues, are known to undergo cyclization with various reagents to form a range of heterocyclic compounds. longdom.orglongdom.org Reaction with reagents like cyanothioacetamide, guanidine (B92328) hydrochloride, or malononitrile (B47326) can lead to the formation of pyridine, pyrimidine, and pyran derivatives, respectively. longdom.orglongdom.org Similarly, reaction with hydrazine (B178648) derivatives can yield pyrazole-containing structures. longdom.orglongdom.org

The synthesis of pyrazole (B372694) derivatives from precursors bearing two reactive sites, such as a ketone and a group that can be transformed into another reactive site, is a well-established strategy. nih.gov While direct cyclization of this compound itself would require specific reagents to form a heterocyclic ring containing the two benzylic carbons, its derivatives, particularly the corresponding dialdehyde (B1249045) or di-ketone, would be excellent precursors for such transformations. The synthesis of various fluoro-1,2,3-triazole tagged bis(benzothiazole) derivatives has also been reported, highlighting the utility of fluorinated aromatic compounds in the construction of complex heterocyclic systems. researchgate.net

Functionalization of Aromatic C-H Bonds Adjacency

The regioselective functionalization of aromatic C-H bonds adjacent to existing substituents in analogues of this compound is a nuanced area of synthetic chemistry. The reactivity of the available C-H bonds on the phenyl ring is dictated by the combined electronic and steric influences of the fluoro and the two adjacent hydroxymethyl (or protected hydroxymethyl) groups. These substituents create a unique electronic environment and can act as directing groups for various metal-catalyzed transformations. sigmaaldrich.comnih.gov

The primary C-H bonds available for functionalization on the this compound core are at the C4, C5, and C6 positions. However, functionalization adjacent to the existing substituents primarily concerns the C-H bond at the C6 position, which is ortho to one of the hydroxymethyl groups, and to a lesser extent, the C-H bond at the C4 position, which is ortho to the fluorine atom.

The outcome of C-H activation is often governed by the formation of a stable metallacycle intermediate, where the catalyst coordinates with a directing group on the substrate. sigmaaldrich.com In the case of this compound analogues, both the hydroxyl groups (or their protected forms) and the fluorine atom can exert a directing effect. Fluorine is known to promote ortho-C-H metalation, which would favor functionalization at the C4 position. researchgate.net Conversely, a hydroxyl or ether group can also direct ortho-metalation.

In many transition-metal-catalyzed reactions, the formation of a 5- or 6-membered metallacycle is a key factor in determining regioselectivity. sigmaaldrich.com For analogues of this compound, a catalyst could potentially coordinate with one or both of the oxygen-containing substituents. This chelation would bring the catalytic center in close proximity to the C-H bond at the C6 position, thereby facilitating its activation.

Research into the C-H functionalization of related fluorinated and oxygenated aromatic compounds provides insights into the potential reactivity of this compound analogues. For instance, palladium-catalyzed meta-C-H arylation of phenylethyl and benzylic alcohols has been achieved using a removable oxime ether directing group, demonstrating the feasibility of functionalizing C-H bonds at positions less favored by simple ortho-directing effects. nih.gov

Furthermore, iridium-catalyzed borylation reactions have shown high regioselectivity on substituted arenes, including those with fluoro- and methoxy-substituents. acs.orgacs.org The interplay between electronic effects and catalyst-directing group interactions is crucial in these transformations. For a substrate like this compound, the electron-withdrawing nature of the fluorine atom and the potential for chelation by the dimethanol groups would be competing factors in directing the regioselectivity of such borylation reactions.

The following table summarizes representative C-H functionalization reactions on aromatic compounds with substitution patterns analogous to this compound, highlighting the conditions and outcomes.

| Substrate Analogue | Reaction Type | Catalyst/Reagents | Position of Functionalization | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Fluorobenzyl alcohol derivative | meta-C-H Arylation | Pd(OAc)₂, NBE-CO₂Me, 3-trifluoromethyl-2-pyridone | meta to directing group | High | nih.gov |

| 3-Fluoro-substituted arene | meta-C-H Borylation | [Ir(cod)Cl]₂, Ligand (e.g., L8), B₂pin₂, Lewis Acid | meta to directing group | 57-87 | acs.orgacs.org |

| Phenethyl alcohol derivative | ortho-C-H Olefination | Pd(OAc)₂, MPAA ligand | ortho to hydroxyl group | Not specified | nih.gov |

| Fluorobenzene | meta-C-H Arylation | Pd(OAc)₂, Norbornene, Dual Ligands | meta to fluorine | Good | researchgate.net |

The steric hindrance provided by the two adjacent hydroxymethyl groups in this compound analogues can also play a significant role in directing the functionalization. This steric crowding might disfavor functionalization at the C6 position and potentially enhance the directing effect of the fluorine atom towards the C4 position, depending on the specific catalytic system employed. The choice of protecting groups for the diol moiety can further modulate this steric and electronic balance. For example, bulky silyl (B83357) ethers like the tert-butyldiphenylsilyl (TBDPS) group could significantly alter the regiochemical outcome of C-H functionalization reactions. nih.gov

Detailed research findings on the direct C-H functionalization of this compound are limited. However, the principles derived from analogous systems suggest a complex interplay of electronic and steric factors. The development of specific catalytic systems is crucial to achieve high regioselectivity for the functionalization of C-H bonds adjacent to the existing substituents. The table below outlines the key factors influencing the regioselectivity of C-H functionalization in these systems.

| Influencing Factor | Effect on C-H Functionalization Adjacency | Favored Position |

|---|---|---|

| Fluorine Directing Effect | Promotes ortho-metalation. | C4 |

| Hydroxymethyl/Alkoxymethyl Directing Effect | Chelation-assisted ortho-metalation. | C6 |

| Steric Hindrance | May hinder access to the C6 position due to the proximity of the two substituents. | Potentially C4 or C5 |

| Catalyst and Ligand System | The nature of the metal and ligands can override inherent substrate-directing effects to achieve specific regioselectivity (e.g., meta-functionalization). | Variable (ortho, meta, para) |

| Protecting Groups on Diol | Bulky protecting groups can alter the steric and electronic environment, influencing the reaction outcome. | Variable |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For (3-Fluoro-1,2-phenylene)dimethanol, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR studies provides a complete picture of the molecule's connectivity and the chemical environment of each atom.

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy of this compound, conducted in acetonitrile-d₃ (CD₃CN) at 300 MHz, reveals distinct signals corresponding to the aromatic and methylene (B1212753) protons. The aromatic region of the spectrum displays a complex multiplet between δ 7.36-7.27 ppm for one proton, a doublet at δ 7.23 ppm (J = 7.1 Hz) for another, and a multiplet at δ 7.05 ppm for the third aromatic proton. These signals confirm the trisubstituted nature of the benzene (B151609) ring.

The two hydroxymethyl (-CH₂OH) groups give rise to a triplet at δ 4.69 ppm (J = 5.8 Hz), integrating to four protons. The coupling is likely due to the interaction with the hydroxyl protons. Additionally, two separate triplets, each integrating to one proton, are observed at δ 3.57 ppm (J = 5.8 Hz) and δ 3.43 ppm (J = 5.8 Hz), corresponding to the two hydroxyl (-OH) protons, confirming their distinct chemical environments.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.36-7.27 | m | - | 1H | Aromatic CH |

| 7.23 | d | 7.1 | 1H | Aromatic CH |

| 7.05 | m | - | 1H | Aromatic CH |

| 4.69 | t | 5.8 | 4H | -CH₂OH |

| 3.57 | t | 5.8 | 1H | -OH |

| 3.43 | t | 5.8 | 1H | -OH |

Solvent: CD₃CN, Frequency: 300 MHz

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum, recorded at 75 MHz in CD₃CN, provides a detailed map of the carbon skeleton of this compound. The spectrum shows seven distinct carbon signals, consistent with the molecule's structure. The aromatic region contains signals at δ 130.38, 130.25, 125.25, 125.22, 115.54, and 115.23 ppm. The presence of the fluorine atom induces splitting in the signals of nearby carbon atoms, which is a characteristic feature.

The carbons of the two hydroxymethyl groups appear as two closely spaced signals at δ 62.89 and 54.85 ppm, with further splitting observed (δ 62.85 and 54.76 ppm), suggesting slightly different electronic environments for these two groups, possibly due to through-space interactions or hindered rotation.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 130.38, 130.25 | Aromatic C |

| 125.25, 125.22 | Aromatic C |

| 118.26 | Aromatic C |

| 115.54, 115.23 | Aromatic C (C-F coupling likely) |

| 62.89, 62.85 | -CH₂OH |

| 54.85, 54.76 | -CH₂OH |

Solvent: CD₃CN, Frequency: 75 MHz

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum, recorded at 282 MHz in CD₃CN, shows a multiplet in the range of δ -121.07 to -121.30 ppm. This chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The multiplet structure arises from coupling to the neighboring aromatic protons, providing further confirmation of the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, no publically available X-ray crystallography data for this compound has been found. This technique would be invaluable for determining the precise bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) provides definitive confirmation of the molecular formula of this compound. The analysis detected the sodium adduct of the molecule ([M+Na]⁺).

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [C₈H₉O₂F + Na]⁺ | 179.0497 | 179.0484 |

The experimentally determined mass-to-charge ratio (m/z) of 179.0484 is in excellent agreement with the calculated value of 179.0497 for the molecular formula C₈H₉O₂FNa, unequivocally confirming the elemental composition of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A search of available scientific literature and databases did not yield a specific infrared (IR) spectrum for this compound. An IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the alcohol groups (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (typically in the 1000-1400 cm⁻¹ region).

Electron Microscopy for Nanomaterial Characterization

Electron microscopy stands as a cornerstone technique in the field of nanotechnology, offering unparalleled insights into the morphology, structure, and composition of nanomaterials. Unlike traditional light microscopy, which is limited by the diffraction of light, electron microscopes utilize a beam of accelerated electrons as a source of illumination. The much shorter wavelength of electrons allows for significantly higher resolution, enabling the visualization of materials at the atomic scale.

The two primary types of electron microscopes are the Transmission Electron Microscope (TEM) and the Scanning Electron Microscope (SEM).

Transmission Electron Microscopy (TEM): In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen. The interactions of the electrons with the material are then used to form an image. TEM can provide detailed information about the internal structure of nanoparticles, including their crystal lattice, defects, and the presence of different phases. High-Resolution TEM (HRTEM) can even resolve individual columns of atoms.

Scanning Electron Microscopy (SEM): In SEM, a focused beam of electrons is scanned across the surface of a sample. The interaction of the electron beam with the surface atoms produces various signals that are collected to form an image. SEM is primarily used to study the surface topography and morphology of nanomaterials, providing a three-dimensional representation of the sample.

In the context of nanomaterial characterization, these techniques are often complemented by spectroscopic methods such as Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and Electron Energy Loss Spectroscopy (EELS), which can be integrated into the electron microscope. These analytical techniques allow for the elemental mapping and chemical analysis of the sample, providing a comprehensive understanding of the nanomaterial's properties.

While fluorinated compounds are utilized in materials science for their unique properties, including in the synthesis of specialized polymers and as ligands for nanoparticles, the specific role of This compound in sample preparation or as a component of nanomaterials for electron microscopy studies is not documented.

Table of Mentioned Chemical Compounds

Theoretical and Computational Investigations of Fluorinated Dimethanols

Quantum Chemical Calculations (DFT, Ab Initio, MP2)

Quantum chemical calculations are indispensable tools for predicting the geometry, stability, and electronic properties of molecules. Methods like Density Functional Theory (DFT), with functionals such as MPWB1K, and ab initio methods like Møller-Plesset perturbation theory (MP2), are frequently employed. nih.govconsensus.app These methods are used to perform detailed conformational analyses and to derive descriptors for properties like hydrogen bond acidity and reactivity. nih.govconsensus.app For fluorinated aromatic compounds, theoretical calculations help elucidate the complex interplay between inductive effects and non-covalent interactions that fluorine introduces. dntb.gov.uarsc.orgresearchgate.net

Analysis of Molecular Conformation and Flexibility

The conformational landscape of (3-Fluoro-1,2-phenylene)dimethanol is primarily defined by the rotation of the two hydroxymethyl (-CH₂OH) groups relative to the benzene (B151609) ring and each other. The flexibility of these groups allows for several potential low-energy conformers.

Computational analyses on simpler, related molecules like benzyl (B1604629) alcohol show that the orientation of the -CH₂OH group is a critical determinant of stability. nih.gov For this compound, the key dihedral angles would be C(3)-C(2)-C(H₂)-O and C(2)-C(1)-C(H₂)-O. The presence of the ortho-fluorine atom is expected to significantly influence these preferences through steric and electronic interactions, including the potential for intramolecular hydrogen bonds. nih.govconsensus.app

Studies on 2-fluorobenzyl alcohol have shown that the conformational landscape is shaped by a delicate balance of intramolecular forces, including O-H···F, C-H···O, and C-H···F interactions, which stabilize different geometries. nih.gov It is predicted that the conformers of this compound would be stabilized by a similar network of interactions, leading to a complex potential energy surface.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical conformers and the parameters that would be investigated in a typical DFT study. The values are illustrative and based on analyses of similar molecules.

| Conformer ID | Dihedral Angle 1 (C3-C2-CH₂-O) | Dihedral Angle 2 (C2-C1-CH₂-O) | Key Intramolecular Interaction(s) | Predicted Relative Energy |

| Conf-A | ~60° | ~60° | O-H···O, O-H···F | Lowest |

| Conf-B | ~60° | ~180° | O-H···F | Low |

| Conf-C | ~180° | ~180° | Minimal H-bonding | High |

| Conf-D | ~0° | ~60° | C-H···O | Intermediate |

Electronic Structure and Reactivity Prediction

The introduction of a fluorine atom into the 1,2-phenylenedimethanol scaffold significantly modulates its electronic structure and reactivity. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through the sigma bond (inductive effect). researchgate.net This generally lowers the energy of molecular orbitals.

Theoretical methods like DFT are used to calculate key electronic descriptors that predict reactivity:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial. The electron-withdrawing fluorine atom is expected to lower both the HOMO and LUMO energy levels. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. acs.org

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MESP would show negative potential around the oxygen and fluorine atoms, indicating their role as hydrogen bond acceptors, and positive potential around the hydroxyl hydrogens, marking them as hydrogen bond donors. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions (hyperconjugation) between filled and vacant orbitals, which are fundamental to understanding intramolecular stabilization. nih.gov

Table 2: Predicted Electronic Properties and Reactivity Descriptors This table illustrates the types of data generated from electronic structure calculations. Values are conceptual.

| Property | Predicted Effect of Fluorine | Rationale |

| HOMO Energy | Decrease | Inductive electron withdrawal by fluorine. |

| LUMO Energy | Decrease | Inductive electron withdrawal by fluorine. |

| HOMO-LUMO Gap | Moderate Change | The net effect depends on the relative stabilization of HOMO and LUMO. |

| Dipole Moment | Increase | The highly polar C-F bond increases the overall molecular dipole moment. |

| Hydrogen Bond Acidity (OH) | Increase | The inductive effect of the ortho-fluorine atom increases the partial positive charge on the hydroxyl hydrogen, making it a better H-bond donor. nih.govconsensus.app |

Elucidation of Noncovalent Interactions

Noncovalent interactions govern the conformational preferences, crystal packing, and solvation properties of molecules. In this compound, a rich network of such interactions is anticipated.

Intramolecular Hydrogen Bonding Networks (O-H···F, C-H···F, C-H···O)

The proximity of the fluorine atom and the two hydroxymethyl groups creates a favorable environment for several types of intramolecular hydrogen bonds (IMHBs).

O-H···F Interaction: This is a well-documented, albeit weak, hydrogen bond. Computational studies on 2-fluorobenzyl alcohol confirm its stabilizing contribution. nih.gov In this compound, the hydroxyl group at the C2 position is geometrically poised to form a five-membered ring via an O-H···F hydrogen bond.

O-H···O Interaction: The two adjacent hydroxymethyl groups can form an intramolecular hydrogen bond, a phenomenon well-studied in the parent compound, catechol. mdpi.comresearchgate.net This would compete with the O-H···F interaction.

C-H···F and C-H···O Interactions: Weaker hydrogen bonds involving C-H donors from the aromatic ring or the methylene (B1212753) groups can also contribute to the stability of specific conformers. nih.gov

The preferred conformation will result from the energetic balance of these competing interactions.

Intermolecular Hydrogen Bonding and Solvation Effects

The hydroxyl groups in this compound are potent hydrogen bond donors and acceptors, making intermolecular hydrogen bonding a dominant force in the condensed phase and in solution. These interactions lead to the formation of dimers and larger aggregates, influencing properties like boiling point and crystal structure.

Solvation significantly impacts molecular conformation and interactions.

In Protic Solvents (e.g., water, alcohols): The solvent molecules can compete effectively for hydrogen bonding with the solute's hydroxyl groups. Studies on catechol show that its intramolecular hydrogen bond is disrupted in water as stronger intermolecular hydrogen bonds form with the solvent. acs.org A similar effect is expected for this compound, where solvent molecules would solvate the OH and F sites.

In Aprotic Solvents (e.g., acetonitrile, chloroform): The solvent is less competitive in hydrogen bonding. This environment would favor the preservation of intramolecular O-H···F or O-H···O hydrogen bonds. acs.org The use of fluorinated alcohols as solvents can also have remarkable effects on reactivity and selectivity by specifically solvating ionic species. rsc.org

Fluorine-Fluorine Interactions in Molecular Systems

Fluorine-fluorine interactions refer to close contacts between fluorine atoms on adjacent molecules. These interactions are a subject of ongoing research, with evidence suggesting they can be either stabilizing or destabilizing depending on the context. researchgate.netmdpi.com They are considered important in influencing the crystal packing of highly fluorinated compounds. acs.orgacs.org

Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry offers powerful tools to elucidate the reaction mechanisms of complex organic molecules, and these approaches are highly applicable to "this compound." While specific computational studies on the reaction mechanisms of this exact diol are not extensively documented in the literature, the principles and methodologies are well-established through studies of analogous fluorinated benzyl alcohols and related compounds. nih.govnih.gov These investigations provide a clear framework for how the reactivity of "(3--Fluoro-1,2-phenylene)dimethanol" can be predicted and understood.

Computational analyses, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby predicting the most likely reaction pathways. For a molecule like "this compound," with its multiple functional groups, computational studies can unravel the intricate interplay of electronic and steric effects that govern its reactivity.

A key area of investigation for fluorinated benzyl alcohols is the influence of the fluorine substituent on the reactivity of the hydroxyl groups. The high electronegativity of fluorine can significantly alter the electron density distribution across the aromatic ring and the benzylic positions. nih.gov Computational methods such as Atoms In Molecules (AIM), Natural Bond Orbital (NBO), and Noncovalent Interaction (NCI) analyses are employed to visualize and quantify intramolecular interactions that can dictate the molecule's conformational preferences and, consequently, its reaction pathways. nih.govnih.gov For "this compound," these analyses would likely reveal the presence of intramolecular hydrogen bonds, such as O-H···F, as well as weaker C-H···O and C-H···F interactions, which would stabilize certain conformers and influence the acidity and nucleophilicity of the hydroxyl groups. nih.govresearchgate.net

For instance, in studies of ortho-fluorinated benzyl alcohols, it has been shown that intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can affect the alcohol's hydrogen-bond-donating capacity, a critical factor in many of its reactions. nih.govnih.gov DFT calculations can quantify the enthalpy of these intramolecular hydrogen bonds, providing a measure of their strength and influence on reactivity. acs.org In the case of "this compound," similar computational studies would be crucial in understanding how the fluorine atom modulates the properties of the two adjacent methanol (B129727) groups, potentially leading to differentiated reactivity between them.

Furthermore, computational models can predict sites of electrophilic or nucleophilic attack. By calculating and visualizing molecular electrostatic potential (MEP) maps, researchers can identify electron-rich and electron-deficient regions of the molecule, which correspond to the likely sites for reaction. nih.gov This would be particularly valuable for predicting the outcomes of reactions such as oxidation, esterification, or etherification of the diol.

A summary of common computational approaches used to study reaction mechanisms in related fluorinated alcohols is presented in the table below.

| Computational Method/Analysis | Purpose in Studying Reaction Mechanisms | Applicability to this compound |

| Density Functional Theory (DFT) | Calculation of reaction pathways, transition states, and activation energies. | Predicting the feasibility and selectivity of reactions involving the hydroxyl groups. |

| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations for key points on the potential energy surface. | Refining the energetics of reaction intermediates and transition states. |

| Atoms In Molecules (AIM) | Identification and characterization of intramolecular bonds and interactions. | Quantifying the strength of O-H···F and other noncovalent interactions. nih.govnih.gov |

| Natural Bond Orbital (NBO) | Analysis of charge distribution, orbital interactions, and hyperconjugative effects. | Understanding the electronic influence of the fluorine atom on the reactivity of the diol. nih.govnih.gov |

| Noncovalent Interaction (NCI) | Visualization of weak, noncovalent interactions that influence molecular conformation. | Elucidating the role of intramolecular hydrogen bonding in stabilizing reactive conformations. nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions of the molecule. | Predicting sites of electrophilic and nucleophilic attack. nih.gov |

These computational tools, when applied to "this compound," would provide invaluable insights into its chemical behavior, guiding synthetic efforts and the development of its potential applications.

Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical structure elucidation, with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful technique for fluorinated organic compounds. The ¹⁹F nucleus is highly sensitive to its local electronic environment, making its NMR chemical shift a valuable probe of molecular structure and conformation. mdpi.com

The process of predicting ¹⁹F NMR chemical shifts typically involves several steps. First, the geometry of the molecule is optimized using a selected DFT functional and basis set. Following optimization, the NMR shielding tensor is calculated for the fluorine atom. The chemical shift is then determined by referencing the calculated shielding of the target compound to the calculated shielding of a standard reference compound, typically CFCl₃.

Studies have shown that the accuracy of predicted ¹⁹F NMR chemical shifts can be significantly improved by employing scaling factors. mdpi.com These factors are derived from linear correlations between experimentally measured and computationally predicted chemical shifts for a large and diverse set of fluorinated aromatic compounds. The use of such scaling factors can reduce the mean absolute deviation between theoretical and experimental values to within 1-4 ppm, which is often sufficient for unambiguous structural assignment. mdpi.com

For "this compound," the conformation of the two methanol groups relative to the fluorine atom would be expected to have a noticeable impact on the ¹⁹F chemical shift due to through-space interactions and changes in the local electronic environment. Computational methods can explore the different stable conformers of the molecule and calculate the Boltzmann-averaged chemical shift, providing a more accurate prediction that accounts for the conformational flexibility of the molecule at a given temperature.

The table below summarizes various computational methods and their reported accuracy for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, which would be applicable to the study of "this compound."

| Computational Method | Basis Set | Key Features | Reported Accuracy (Mean Absolute Deviation) |

| B3LYP | 6-31+G(d,p) | A widely used hybrid functional, often paired with scaling factors for improved accuracy. | 2.1 ppm (with scaling) mdpi.com |

| B3LYP | 6-311+G(2d,p) | Utilizes a larger basis set for potentially higher accuracy in the NMR calculation step. | 1.7 ppm (with scaling) mdpi.com |

| MPWB1K | 6-31+G(d,p) | A hybrid meta-GGA functional used in studies of fluorinated benzyl alcohols. nih.gov | N/A for ¹⁹F NMR, but effective for energetic and structural properties. |

| Relativistic Methods (e.g., DKH3) | Various | Accounts for relativistic effects, which can be important for heavier atoms but are less critical for fluorine. | Can improve accuracy, especially when heavy atoms are nearby. |

Advanced Applications in Chemical Synthesis and Materials Science

Building Blocks and Intermediates in Complex Molecule Synthesis

(3-Fluoro-1,2-phenylene)dimethanol serves as a crucial starting material for the creation of more complex chemical entities with significant biological and pharmaceutical relevance. Its utility stems from the reactivity of its hydroxymethyl groups and the influence of the fluorine atom on the molecule's properties.

While extensive research into the application of this compound as a precursor for a wide range of pharmaceutical compounds is not broadly documented, its role in the synthesis of specific, high-value molecules has been detailed. It is a known intermediate in the creation of cyclic peptide analogs which have potential therapeutic applications. google.com For instance, derivatives of this compound have been explored for the treatment of skin-associated diseases and certain types of cancer. google.com

There is currently no publicly available research detailing the use of this compound as a precursor for agrochemical compounds.

A significant application of this compound is in the synthesis of biologically active scaffolds, particularly fluorescently labeled peptides. The compound is a key precursor to 3-fluorophthalaldehyde. google.com This aldehyde is then utilized in a process known as "fluorescent iso-indole crosslinking (FlICk-ing)" to create cyclic peptide analogs of natural products like amanitin and melanocortin. google.com

The "FlICk-ing" methodology is noteworthy for its ability to confer rigidity and fluorescence to peptides, which can enhance their biological activity. google.com This approach has been successfully used to create a cytotoxic bicyclic peptide that mimics the structure of α-amanitin, a toxic natural product with medicinal relevance, from a non-toxic monocyclic peptide precursor. google.com This demonstrates the potential of using this compound-derived scaffolds to generate novel, biologically active compounds that are analogous to natural products. google.com The incorporation of the fluorophore directly into the peptide's structure is a key advantage, potentially obviating the need for post-synthesis modifications that could negatively impact the molecule's binding affinity. google.com

Table 1: Synthesis and Application of this compound Derivative

| Precursor Compound | Derivative | Application | Biological Target/Analogue |

| This compound | 3-Fluorophthalaldehyde | Fluorescent iso-indole crosslinking (FlICk-ing) of peptides | Cyclic peptide analogs of amanitin and melanocortin |

Polymer Chemistry and Advanced Materials

The application of this compound in polymer chemistry and materials science is not well-documented in publicly available scientific literature. The following sections represent potential, though currently theoretical or unconfirmed, applications based on the compound's chemical structure.

There is no available research to confirm the use of this compound as a monomer or precursor for the synthesis of fluorinated polymers.

There is no available research to confirm the application of this compound in the synthesis of polyurethanes.

There is no available research to confirm the use of this compound in surface modification or the development of anti-biofilm coatings.

Catalysis and Ligand Design in Organic Reactions

The unique electronic properties and structural rigidity of the this compound framework make it an intriguing scaffold for the development of specialized ligands and organocatalysts. The presence of a fluorine atom, a hydroxyl group, and a benzylic alcohol moiety in a compact arrangement offers multiple points for modification and interaction, opening avenues for its application in various catalytic systems.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

This compound serves as a valuable precursor for the synthesis of chiral ligands, particularly those with C2-symmetry, which are highly effective in asymmetric catalysis. nih.govnih.gov The ortho-disposed hydroxymethyl groups can be readily converted into a variety of coordinating groups, such as phosphines, amines, or ethers, to create bidentate ligands capable of chelating to a metal center. The chirality can be introduced either at the benzylic positions or by employing chiral phosphine (B1218219) moieties.

The synthesis of chiral phosphine ligands is a prominent area where derivatives of 1,2-benzenedimethanol (B1213519) are employed. researchgate.netscholaris.ca For instance, C2-symmetric diphosphine ligands can be synthesized from the corresponding dimesylate or dihalide of this compound by reaction with a chiral phosphine oxide, followed by reduction. The fluorine substituent is expected to influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complex. The electron-withdrawing nature of fluorine can modulate the electron density at the metal center, potentially enhancing catalytic efficiency in certain reactions. mdpi.com

Moreover, P-chiral phosphine ligands, where the stereogenic center is on the phosphorus atom itself, represent another important class of ligands that could be synthesized using this compound as a backbone. nih.govtcichemicals.com The rigid framework provided by the fluorinated benzene (B151609) ring would hold the P-chiral centers in a well-defined spatial arrangement, which is crucial for achieving high levels of stereocontrol in asymmetric transformations. nih.gov

| Ligand Type | Potential Synthetic Precursor | Key Features | Potential Applications in Asymmetric Catalysis |

|---|---|---|---|

| C2-Symmetric Diphosphine | (3-Fluoro-1,2-phenylene)bis(methylene)dimesylate | Rigid backbone, tunable electronic properties due to fluorine. | Hydrogenation, hydroformylation, allylic alkylation. |

| Chiral Diamine | 3-Fluoro-1,2-benzenedicarbaldehyde | Readily prepared from the diol, forms stable metal complexes. | Transfer hydrogenation, Diels-Alder reactions. |

| P-Chiral Bisphosphine | This compound | Combination of planar and P-centered chirality. | Highly enantioselective hydrogenation and C-C bond forming reactions. |

Role in Hydrogen-Bonding Organocatalysis

The development of small molecule hydrogen-bond donors as catalysts for enantioselective reactions has emerged as a significant area in organocatalysis. acs.orgprinceton.edunih.gov Chiral diols, in particular, have been shown to be effective catalysts for a variety of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. acs.orgprinceton.edu this compound, being a chiral diol, has the potential to act as a hydrogen-bond donor catalyst.

The two hydroxyl groups can form a bidentate hydrogen-bonding interaction with a substrate, activating it towards nucleophilic attack. pitt.edu The fluorine atom on the aromatic ring is expected to play a crucial role in modulating the acidity of the hydroxyl protons. The electron-withdrawing nature of fluorine increases the Brønsted acidity of the diol, which can lead to stronger hydrogen bonds and enhanced catalytic activity. nih.govacs.org Furthermore, the fluorine atom itself can participate in weak hydrogen-bonding interactions, potentially influencing the organization of the transition state and the stereochemical outcome of the reaction. chemistryviews.org

The rigid ortho-arrangement of the two hydroxymethyl groups on the benzene ring provides a well-defined chiral pocket, which is essential for effective stereochemical communication between the catalyst and the substrate. This pre-organization of the catalytic site can lead to higher levels of enantioselectivity compared to more flexible diol catalysts.

| Reaction Type | Role of the Catalyst | Expected Influence of the Fluoro-Substituent |

|---|---|---|

| Asymmetric Aldol Reaction | Activation of the aldehyde via hydrogen bonding. | Increased acidity of the diol enhances catalytic activity. |

| Enantioselective Michael Addition | Activation of the Michael acceptor. | Potential for F···H-C hydrogen bonding to influence transition state geometry. |

| Asymmetric Diels-Alder Reaction | Activation of the dienophile. | Rigid scaffold and enhanced H-bonding for improved stereoselectivity. |

Development of Fluorescent Probes and Dyes

The design and synthesis of small-molecule fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field of research. rsc.org Aromatic compounds form the core of many fluorescent dyes, and their photophysical properties can be fine-tuned by the introduction of various substituents. mdpi.comnih.gov The this compound scaffold presents an interesting platform for the development of novel fluorescent probes.

The introduction of a fluorine atom into an aromatic ring can significantly influence the fluorescence properties of a molecule. nih.govnih.gov Fluorine can alter the HOMO-LUMO energy gap, which in turn affects the absorption and emission wavelengths. acs.org Additionally, the presence of fluorine can increase the quantum yield of fluorescence and enhance photostability by retarding non-radiative decay pathways. nih.gov

The two hydroxymethyl groups on the this compound scaffold provide convenient handles for the attachment of recognition moieties and for modulating the solubility of the probe. For example, one of the hydroxyl groups could be used to attach a receptor for a specific analyte, while the other could be modified to tune the water solubility of the probe. The fluorescence of the fluorophore could be modulated through various mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET) upon binding of the analyte. The design of fluorescent probes often involves a fluorophore and a recognition unit, where the binding event leads to a change in the fluorescence signal. researchgate.netrsc.org

While specific examples of fluorescent probes derived directly from this compound are not widely reported, the principles of probe design and the known effects of fluorine on the photophysical properties of aromatic compounds suggest that this scaffold holds promise for the development of new and efficient fluorescent sensors. mdpi.com

Emerging Research Frontiers and Future Perspectives

Integration with Continuous Flow Chemistry

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. unibestpharm.com The integration of (3-fluoro-1,2-phenylene)dimethanol into flow chemistry setups presents a significant opportunity for the streamlined synthesis of fluorinated molecules.

One of the key areas where flow chemistry excels is in the execution of reactions that are challenging or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and a better safety profile. unibestpharm.com For instance, the synthesis of Belzutifan, a pharmaceutical ingredient, highlights the successful application of flow chemistry in a multi-step synthesis that includes a fluorination step. unibestpharm.com This approach can circumvent the need for hazardous reagents and high temperatures often associated with traditional fluorination methods. unibestpharm.com

The development of continuous flow processes for the synthesis and subsequent functionalization of this compound could enable the on-demand production of a diverse library of fluorinated compounds. This is particularly relevant for the rapid screening of new drug candidates or the optimization of material properties.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of fluorinated compounds, including this compound, is an area ripe for the application of these principles.

Traditional fluorination methods often rely on harsh reagents and high temperatures, which can have a significant environmental impact. dovepress.com Recent research has focused on developing more environmentally friendly approaches. sciencedaily.comeurekalert.org For example, mechanochemical methods that use solid-state reactions can eliminate the need for toxic, high-boiling point solvents. rsc.org This solvent-free approach is not only more environmentally friendly but can also lead to faster reaction times and simplified purification procedures. rsc.org

Another promising avenue is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the energy consumption and waste generated during synthesis. nih.govportlandpress.com The development of enzymatic routes to this compound and its derivatives could significantly improve the sustainability of their production.

Exploration of Novel Reactivity and Selectivity in Fluorinated Systems

The presence of a fluorine atom in this compound significantly influences its reactivity and the selectivity of its transformations. The strong electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. alfa-chemistry.com

Researchers are actively exploring the novel reactivity patterns that emerge from the interplay between the fluorine substituent and the two hydroxymethyl groups. This includes investigating the regioselectivity of reactions at the aromatic ring and the stereoselectivity of transformations involving the benzylic alcohol functionalities. The development of catalytic systems that can control the outcome of these reactions with high precision is a key area of focus. nih.gov

Understanding and harnessing this unique reactivity is crucial for the design of efficient synthetic routes to complex fluorinated molecules. For example, the ability to selectively functionalize one of the hydroxymethyl groups over the other, or to direct reactions to a specific position on the aromatic ring, would provide powerful tools for organic synthesis.

Rational Design of Materials with Tailored Properties

Fluorinated compounds are highly valued in materials science for their unique properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comyoutube.com this compound serves as a valuable building block for the rational design of new materials with tailored properties. sigmaaldrich.comambeed.com

The incorporation of this fluorinated monomer into polymers can lead to materials with enhanced thermal stability and desirable electronic properties. alfa-chemistry.com The fluorine atom can influence the packing of polymer chains and the intermolecular interactions, leading to materials with unique morphologies and functionalities. These materials have potential applications in a wide range of fields, including electronics, aerospace, and coatings.

By systematically modifying the structure of this compound and incorporating it into different polymer architectures, researchers can fine-tune the properties of the resulting materials. This approach allows for the creation of materials with specific characteristics, such as high dielectric strength for electronic applications or enhanced durability for demanding environments.

Bio-inspired Chemical Transformations and Applications

Nature provides a rich source of inspiration for the development of new chemical transformations. Bio-inspired catalysis seeks to mimic the efficiency and selectivity of enzymes to perform challenging chemical reactions. rsc.org The application of bio-inspired approaches to the synthesis and functionalization of this compound is a promising area of research.

Biocatalysis, using whole cells or isolated enzymes, offers a green and sustainable alternative to traditional chemical methods. nih.govnih.gov Enzymes such as oxidoreductases and hydrolases can be used to perform selective transformations on fluorinated substrates under mild conditions. rsc.org For example, the enzymatic resolution of racemic mixtures of fluorinated compounds can provide access to enantiomerically pure building blocks for the synthesis of chiral drugs.

Furthermore, the discovery of the fluorinase enzyme, which can catalyze the formation of a carbon-fluorine bond, has opened up new possibilities for the biosynthesis of fluorinated natural products and pharmaceuticals. tib.eu The integration of biocatalytic steps into the synthesis of complex molecules derived from this compound could lead to more efficient and sustainable manufacturing processes. nih.gov

Q & A

Basic: What synthetic strategies are employed to prepare (3-Fluoro-1,2-phenylene)dimethanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of halogenated benzenedimethanol derivatives typically involves bromination of precursor aromatic rings followed by hydrolysis or substitution. For example, (3,6-dibromo-1,2-phenylene)dimethanol is synthesized via bromination of 2,3-dimethylbenzene derivatives using N-bromosuccinimide (NBS) under reflux, followed by NaOH-mediated hydrolysis of bromomethyl groups . For the fluorinated analog, fluorination could be introduced via nucleophilic aromatic substitution (e.g., using KF or fluorinating agents like DAST) on brominated intermediates. Optimization includes controlling reaction temperature (e.g., 0–25°C for hydrolysis ), solvent polarity (e.g., THF/water mixtures), and stoichiometry to minimize side reactions. Purity is enhanced via recrystallization from chloroform-methanol (5:1) .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: